molecular formula C15H14ClNO2 B1422470 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide CAS No. 372137-82-1

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Cat. No. B1422470
M. Wt: 275.73 g/mol
InChI Key: XQNUYZCNBBCTNF-UHFFFAOYSA-N
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Description

“2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 372137-82-1 . It has a molecular weight of 275.73 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide” is 1S/C15H14ClNO2/c16-10-15(18)17-11-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,17,18) . This indicates that the compound contains a chloroacetamide group attached to a phenoxybenzyl group .


Physical And Chemical Properties Analysis

“2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide” is a powder that is stored at room temperature . It has a molecular weight of 275.73 g/mol .

Scientific Research Applications

Metabolism and Herbicidal Activity

  • 2-Chloro-N-[(3-phenoxyphenyl)methyl]acetamide and its derivatives are primarily studied for their herbicidal activity and metabolic pathways in agricultural contexts. These compounds, including acetochlor, alachlor, butachlor, and metolachlor, are pre-emergent herbicides used in crop production. Studies have focused on their carcinogenicity in rats and complex metabolic activation pathways leading to DNA-reactive products. Both rat and human liver microsomes have been used to study the metabolism of these compounds, revealing insights into their biotransformation and the specific cytochrome P450 isoforms involved in human metabolism (Coleman, Linderman, Hodgson, & Rose, 2000).

Pharmacological and Therapeutic Research

  • Research in pharmacology has explored the synthesis of various derivatives of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide for potential therapeutic applications. Studies have been conducted to evaluate the antimicrobial, anti-inflammatory, analgesic, and anticancer activities of these derivatives. For instance, novel synthesized products containing 1-phenylethylamine and substituted phenols have shown promising results against breast cancer, neuroblastoma, and as anti-inflammatory and analgesic agents (Rani, Pal, Hegde, & Hashim, 2014).

Environmental Impact and Soil Interaction

  • The environmental impact and interaction of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide derivatives with soil have been studied, particularly in the context of their use as herbicides. Research has been conducted to understand how these compounds are received by the soil, their retention on agricultural residues such as wheat straw, and their subsequent activity on various crops. These studies are crucial for assessing the ecological footprint of these herbicides and optimizing their application in agriculture (Banks & Robinson, 1986).

Synthesis and Characterization

  • Synthesis and characterization of 2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide and its derivatives have been a significant area of research. Studies have focused on developing efficient synthesis pathways, understanding their chemical structures, and characterizing their properties using various spectroscopic techniques. This research is fundamental to expanding the applications of these compounds in different scientific fields (Zhong-cheng & Shu, 2002).

Safety And Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H302, H315, H318, H335, and H412 . These indicate that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c16-10-15(18)17-11-12-5-4-8-14(9-12)19-13-6-2-1-3-7-13/h1-9H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNUYZCNBBCTNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[(3-phenoxyphenyl)methyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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